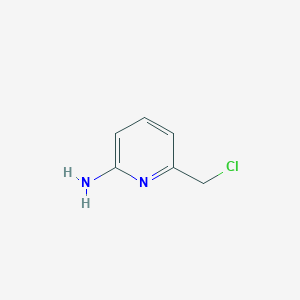

2-Amino-6-chloromethylpyridine

Description

2-Amino-6-chloromethylpyridine (C₆H₇ClN₂) is a pyridine derivative featuring an amino group at position 2 and a chloromethyl substituent at position 6. The chloromethyl group (-CH₂Cl) confers electrophilic character, enabling nucleophilic substitution reactions, while the amino group (-NH₂) contributes to hydrogen bonding and coordination chemistry . This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or ligand synthesis.

Properties

Molecular Formula |

C6H7ClN2 |

|---|---|

Molecular Weight |

142.58 g/mol |

IUPAC Name |

6-(chloromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9) |

InChI Key |

NOERNKLWFKMUPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of 2-Amino-6-chloromethylpyridine and Analogs

Research Findings and Functional Comparisons

Reactivity and Substituent Effects

- Chloromethyl vs. Methyl: The chloromethyl group in this compound enhances electrophilicity compared to 2-amino-6-methylpyridine’s inert methyl group. This makes the former more reactive in nucleophilic substitutions (e.g., SN2 reactions) for synthesizing amines or thioethers .

- Chloromethyl vs. Chloro: 5-Amino-2-chloropyridine (Cl at position 2) exhibits steric and electronic effects distinct from 6-chloromethyl analogs. The Cl atom in position 2 directs electrophilic substitution to position 5, whereas the chloromethyl group at position 6 may activate adjacent positions for further functionalization .

- Methoxy vs. Chloromethyl: (2-Chloro-6-methoxypyridin-3-yl)methanol’s methoxy group (-OCH₃) increases electron density on the pyridine ring, reducing electrophilicity compared to the electron-withdrawing -CH₂Cl group. Its hydroxyl (-OH) group also enables hydrogen bonding, influencing crystal packing .

Structural and Crystallographic Insights

- Hydrogen Bonding: 2-Amino-6-methylpyridinium derivatives form robust hydrogen-bonded networks in crystals, as seen in 2-amino-6-methylpyridinium 3-chlorobenzoate (N–H···O interactions) . This suggests that this compound may exhibit similar behavior, with additional Cl-mediated interactions.

- Crystal Packing: The title compound in (C21H21ClN6O2·C2H6O) adopts an orthorhombic lattice (space group Pbca) with extensive hydrogen bonding (N–H···O, O–H···N). This highlights the role of amino and nitro/cyano substituents in stabilizing supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.